molecular formula C12H9ClN4OS B11793141 1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11793141
M. Wt: 292.74 g/mol
InChI Key: LJUDJBCHAUPKCQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Introduction of the 3-chloro-2-methylphenyl group: This step often involves nucleophilic substitution reactions where the pyrazolo[3,4-d]pyrimidine core is reacted with 3-chloro-2-methylphenyl halides under basic conditions.

    Addition of the mercapto group:

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves the inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates, which is essential for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:

The unique combination of the 3-chloro-2-methylphenyl and mercapto groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, with the CAS number 1416346-05-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₉ClN₄OS
  • Molecular Weight : 292.74 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly kinases. It has been shown to inhibit specific kinase pathways that are crucial in the regulation of cell proliferation and survival. The compound's mercapto group is believed to play a significant role in its binding affinity to target proteins.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • IC₅₀ Values : The compound has shown IC₅₀ values in the low micromolar range against several cancer types, indicating potent antiproliferative effects.

Kinase Inhibition

The compound functions as a kinase inhibitor, affecting pathways involved in tumor growth and metastasis. It has been characterized as a selective inhibitor for certain receptor tyrosine kinases (RTKs), which are often overexpressed in cancerous tissues.

Study 1: Inhibition of MDM2

A study focused on the inhibition of the murine double minute 2 (MDM2) protein showed that this compound could effectively disrupt the MDM2-p53 interaction, leading to increased p53 activity and subsequent apoptosis in cancer cells. The results indicated an IC₅₀ value of approximately 0.22 μM for this inhibition effect, showcasing its potential as a therapeutic agent in cancers with MDM2 overexpression .

Study 2: Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It was evaluated alongside other pyrazole derivatives and found to exhibit significant inhibition of inflammatory markers in vitro, suggesting a dual role as both an anticancer and anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC₅₀ Value (μM)Reference
AntiproliferativeVarious Cancer Cell LinesLow micromolar
MDM2 Inhibitionp53 Pathway0.22
Anti-inflammatoryCOX EnzymesNot specified

Properties

Molecular Formula

C12H9ClN4OS

Molecular Weight

292.74 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H9ClN4OS/c1-6-8(13)3-2-4-9(6)17-10-7(5-14-17)11(18)16-12(19)15-10/h2-5H,1H3,(H2,15,16,18,19)

InChI Key

LJUDJBCHAUPKCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C=N2)C(=O)NC(=S)N3

Origin of Product

United States

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